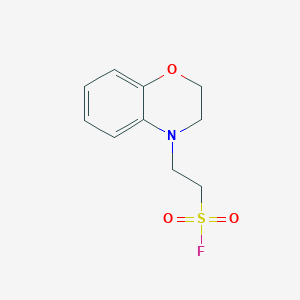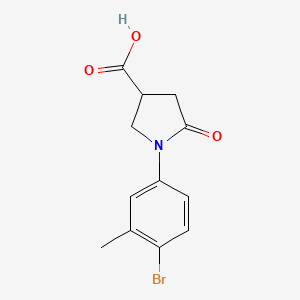![molecular formula C19H25N3O4 B2429742 8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021210-57-0](/img/structure/B2429742.png)
8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of spiro compounds, characterized by a spiro-connected bicyclic system. The presence of a phenoxypropanoyl group and a triazaspirodecane core contributes to its distinctive chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) and the Delta Opioid Receptor (DOR) . RIPK1 is a key component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders . DOR, on the other hand, is a potential target for neurological and psychiatric disorders .
Mode of Action
This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway . As a DOR agonist, it binds to the orthosteric site of the receptor .
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that plays a critical role in pathological processes . The compound’s action on DOR also influences the opioid signaling pathway .
Pharmacokinetics
Its efficacy in disease models suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for in vivo applications .
Result of Action
By inhibiting RIPK1, the compound can potentially mitigate necroptosis-related diseases . As a DOR agonist, it has shown anti-allodynic efficacy in a model of inflammatory pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable diamine with a diketone to form the spirocyclic core. This reaction is often carried out under acidic conditions to facilitate the cyclization process.
Introduction of the Phenoxypropanoyl Group: The phenoxypropanoyl group is introduced through an acylation reaction. This step typically involves the reaction of the spirocyclic intermediate with phenoxypropanoic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Final Modifications: The final step may involve additional modifications to introduce the propyl group and ensure the desired substitution pattern on the triazaspirodecane core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a delta opioid receptor agonist, which could be useful in the treatment of pain and neurological disorders.
Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets, providing insights into their mechanism of action.
Chemical Biology: The compound serves as a tool to probe the function of specific receptors and enzymes in biological systems.
Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a different chemotype.
BW373U86: Another delta opioid receptor agonist with a distinct structure.
Triazole Derivatives: Compounds with similar triazaspirodecane cores but different substituents.
Uniqueness
8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and the presence of the phenoxypropanoyl group, which may confer distinct pharmacological properties compared to other delta opioid receptor agonists. Its ability to selectively modulate receptor activity with potentially fewer side effects makes it a promising candidate for further development .
Properties
IUPAC Name |
8-(2-phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-11-22-17(24)19(20-18(22)25)9-12-21(13-10-19)16(23)14(2)26-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLYTPRFLDCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2429659.png)
![Methyl 2-amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2429660.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2429661.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2429662.png)
![2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429664.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2429666.png)


![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)



![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)
